

# Application Note: Quantification of Acylcarnitines in Dried Blood Spots Using L-Octanoylcarnitine-d3

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## Compound of Interest

Compound Name: *L*-Octanoylcarnitine-d3

Cat. No.: B11943218

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## Introduction

Acylcarnitine profiling in dried blood spots (DBS) is a critical tool for the screening and diagnosis of inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias.<sup>[1][2][3][4]</sup> This analysis is predominantly performed using tandem mass spectrometry (MS/MS), a sensitive and high-throughput technique capable of detecting a wide range of acylcarnitines simultaneously.<sup>[3][5][6]</sup> Accurate quantification is achieved through the use of stable isotope-labeled internal standards, such as **L-Octanoylcarnitine-d3**, which mimic the behavior of the endogenous analytes during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.<sup>[7][8][9]</sup> This application note provides a detailed protocol for the extraction and quantification of acylcarnitines from DBS using **L-Octanoylcarnitine-d3** as part of an internal standard mixture for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Principle

A small disc is punched from a dried blood spot and the acylcarnitines are extracted into an organic solvent containing a mixture of stable isotope-labeled internal standards, including **L-Octanoylcarnitine-d3**.<sup>[10][11]</sup> The extract is then evaporated and may be derivatized to enhance sensitivity and chromatographic performance.<sup>[5][12]</sup> The reconstituted sample is injected into an LC-MS/MS system. The acylcarnitines are separated chromatographically and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.<sup>[5]</sup>

[11] Quantification is achieved by comparing the peak area ratio of the endogenous acylcarnitine to its corresponding deuterated internal standard against a calibration curve.[13]

## Experimental Protocols

### 1. Materials and Reagents

- Dried blood spot collection cards (e.g., Whatman 903)[10]
- **L-Octanoylcarnitine-d3** and other deuterated acylcarnitine internal standards
- Acetonitrile (LC-MS grade)[10]
- Methanol (LC-MS grade)[11]
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- n-Butanol
- Acetyl chloride
- 96-well microplates
- DBS puncher (3.0 mm or 3.2 mm)[10][11]
- Microplate shaker[10]
- Nitrogen evaporator
- Centrifuge
- LC-MS/MS system (e.g., triple quadrupole)[5]

### 2. Preparation of Internal Standard Working Solution

- Prepare a stock solution of **L-Octanoylcarnitine-d3** and other required deuterated acylcarnitines in methanol.

- Dilute the stock solution with the extraction solvent (e.g., 85:15 acetonitrile:water) to achieve the final desired concentration.[10] The concentration should be optimized to be within the linear range of the assay and comparable to the expected physiological concentrations of the analytes.

### 3. Sample Preparation: Extraction

- Punch a 3.0 mm disc from the center of a dried blood spot into a well of a 96-well microplate. [10] This corresponds to approximately 3.0  $\mu$ L of whole blood.[10]
- To each well containing a DBS punch, add 200  $\mu$ L of the internal standard working solution in 85:15 acetonitrile:water.[10]
- Seal the plate and place it on a microplate shaker for 20-30 minutes at room temperature.[5] [10]
- Centrifuge the plate to pellet the paper disc.
- Carefully transfer the supernatant to a new 96-well plate.

### 4. Sample Preparation: Derivatization (Butylation)

While some methods proceed directly to analysis after extraction (non-derivatized), butylation is a common derivatization step to improve the MS/MS signal of acylcarnitines.[5][12]

- Dry the supernatant under a gentle stream of nitrogen at 40-60°C.[5][13]
- Prepare fresh 3N butanolic-HCl by slowly adding acetyl chloride to n-butanol.
- Add 60-100  $\mu$ L of 3N butanolic-HCl to each dried sample well.[5][12]
- Seal the plate and incubate at 65°C for 20 minutes.[12]
- Dry the samples again under a stream of nitrogen at 40°C.[5]
- Reconstitute the dried residue in 100-200  $\mu$ L of the initial mobile phase (e.g., 80:20 methanol:water).[5][12]

## 5. LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 or HILIC column can be used for separation.[11]
- Mobile Phase A: Water with 0.1% formic acid.[11]
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[11]
- Gradient: A gradient elution is typically used to separate the acylcarnitines based on their chain length.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
- Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.[5][11] For acylcarnitines, a common precursor ion scan is for m/z 85, and for amino acids, a neutral loss scan of 102 m/z is often used.[5]

## Data Presentation

The following tables summarize typical quantitative data for acylcarnitine analysis in DBS. The exact values can vary between laboratories and methods.

Table 1: Typical Acylcarnitine Concentrations in Newborn Dried Blood Spots

Acylcarnitine	Abbreviation	Typical Concentration Range (μmol/L)
Free Carnitine	C0	10 - 50
Acetylcarnitine	C2	2 - 25
Propionylcarnitine	C3	0.5 - 5
Butyrylcarnitine	C4	0.1 - 1
Isovalerylcarnitine	C5	0.1 - 0.8
Hexanoylcarnitine	C6	0.05 - 0.5
Octanoylcarnitine	C8	0.05 - 0.4
Decanoylcarnitine	C10	0.05 - 0.4
Dodecanoylcarnitine	C12	0.05 - 0.4
Tetradecanoylcarnitine	C14	0.05 - 0.5
Hexadecanoylcarnitine	C16	0.1 - 2.5
Octadecanoylcarnitine	C18	0.1 - 2.0

Note: These are approximate ranges and should be established by each laboratory.

Table 2: Method Performance Characteristics

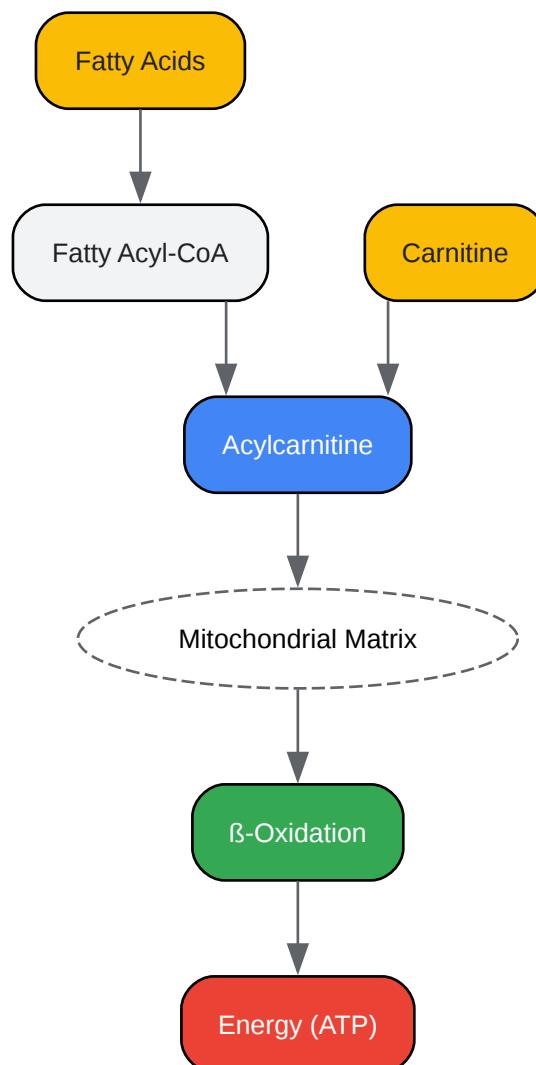
Parameter	Typical Value
Limit of Detection (LOD)	0.002 - 0.063 $\mu\text{mol/L}$ <sup>[14]</sup>
Limit of Quantification (LOQ)	0.004 - 0.357 $\mu\text{mol/L}$ <sup>[14]</sup>
Precision (CV%)	< 15% (within 10% overall precision is acceptable) <sup>[11]</sup>
Accuracy (Bias%)	Within $\pm 15\%$ of the theoretical value <sup>[11]</sup>
Recovery	67% to 139% (generally not greater than 105%) <sup>[14]</sup>
Linearity ( $r^2$ )	> 0.99 <sup>[11]</sup>

## Visualizations



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Caption: Workflow for the quantification of acylcarnitines in dried blood spots.

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Caption: Simplified overview of the role of acylcarnitines in fatty acid metabolism.

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- To cite this document: BenchChem. [Application Note: Quantification of Acylcarnitines in Dried Blood Spots Using L-Octanoylcarnitine-d3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11943218#quantification-of-acylcarnitines-in-dried-blood-spots-using-l-octanoylcarnitine-d3>

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